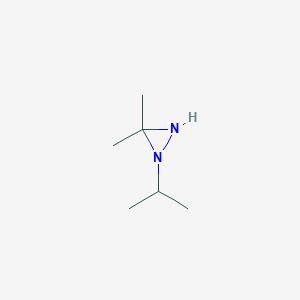

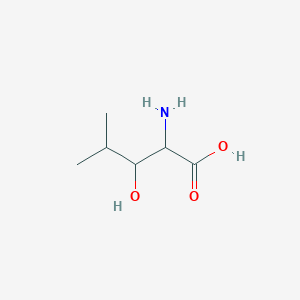

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid

Vue d'ensemble

Description

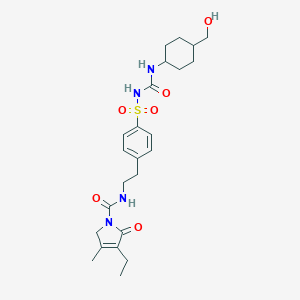

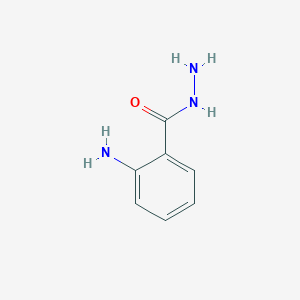

This compound is an amino acid with the molecular formula C6H13NO3. The (2S,3R) notation indicates the configuration of the chiral centers in the molecule, which are the 2nd and 3rd carbon atoms in this case.

Synthesis Analysis

The synthesis of such a compound would likely involve protecting group strategies to selectively manipulate the functional groups (amino and hydroxy groups). The exact method would depend on the available starting materials and the specific synthetic route chosen by the chemist.Molecular Structure Analysis

The structure of this compound can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the connectivity of atoms, the presence of functional groups, and the 3D structure of the molecule.Chemical Reactions Analysis

This compound, like other amino acids, can participate in a variety of chemical reactions. It can act as a nucleophile in substitution and addition reactions, and its amino group can react with carboxylic acids to form amides, among other reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and pKa values, can be predicted based on its structure and can be confirmed experimentally.Applications De Recherche Scientifique

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid is a chemical compound with the CAS Number: 10148-71-7 . It’s often used in the field of biochemical research .

The method of application or experimental procedure involves using this compound as a novel protected amino acid . The details of the procedure would depend on the specific experiment being conducted and could involve various organic solvents .

As for the results or outcomes obtained, the specifics would again depend on the particular experiment. In the case of bestatin preparation, the outcome would be the successful synthesis of bestatin or its analogs .

-

Nanomaterials Synthesis

- Field: Nanotechnology

- Application: This compound could potentially be used in the synthesis of nanomaterials . Nanomaterials have unique properties that can be tuned by controlling their size, shape, synthesis conditions, and functionalization .

- Method: The specific method of application would depend on the type of nanomaterial being synthesized .

- Results: The results would be the successful synthesis of nanomaterials with desired properties .

-

Silica-based Nanoparticles

- Field: Material Science

- Application: This compound could be used in the fabrication of functionalized silica nanoparticles . These nanoparticles have a wide range of applications, including advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment .

- Method: The compound could be used to modify the surface of silica nanoparticles, enhancing their properties for various applications .

- Results: The results would be the successful fabrication of functionalized silica nanoparticles with enhanced properties for specific applications .

-

Spectrophotometry

- Field: Analytical Chemistry

- Application: This compound could potentially be used in spectrophotometric analysis . Spectrophotometry is a method used to measure how much a chemical substance absorbs light by measuring the intensity of light as a beam of light passes through sample solution .

- Method: The specific method of application would depend on the type of spectrophotometric analysis being conducted .

- Results: The results would be the successful measurement of light absorption, which can be used to determine the concentration of the chemical substance in the solution .

-

CRISPR-Cas9 Genome Editing

- Field: Genetic Engineering

- Application: While not directly used, the structure of “(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid” could potentially inform the design of guide RNAs or other components in the CRISPR-Cas9 system . CRISPR-Cas9 is a revolutionary gene-editing system that allows for precise, directed changes to genomic DNA .

- Method: The compound could potentially be used to design guide RNAs or other components in the CRISPR-Cas9 system .

- Results: The results would be the successful design and synthesis of guide RNAs or other components for use in the CRISPR-Cas9 system .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Standard safety procedures should be followed when handling it in the lab.

Orientations Futures

Future research could explore the potential applications of this compound in fields such as medicinal chemistry or materials science. Its properties could also be further investigated to gain a deeper understanding of its behavior.

Please note that this is a general analysis and the specifics could vary depending on the exact context and conditions. For a detailed analysis, please refer to scientific literature or consult a chemistry professional.

Propriétés

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYJDMWJYCTABM-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B158833.png)

![[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158844.png)